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Compound of Interest

Compound Name: Lersivirine

Cat. No.: B1674767 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding kinetics of lersivirine to

the non-nucleoside reverse transcriptase inhibitor (NNRTI) binding pocket of HIV-1 reverse

transcriptase (RT). It includes a compilation of quantitative data, detailed experimental

methodologies, and visualizations of key processes to facilitate a deeper understanding of this

next-generation NNRTI.

Quantitative Binding and Inhibition Data
Lersivirine demonstrates potent inhibitory activity against wild-type and various mutant strains

of HIV-1. Its binding to the NNRTI pocket is characterized by a unique thermodynamic profile.

The following tables summarize the key quantitative data available for lersivirine.

Table 1: In Vitro Inhibitory Activity of Lersivirine
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Parameter Value
Cell Type/Assay
Condition

Reference

IC50 (wt HIV-1 RT)
118 nM (95% CI: 100-

139 nM)

Primer extension

assay
[1]

IC50 (Human DNA Pol

β)
~20 mM

Primer extension

assay
[1]

EC50 (wt NL4-3) 5-35 nM
MT-2 cells, MOI

0.005-0.5
[1]

EC50 (wt, strain Ba-L)
3.38 nM (95% CI:

2.26-5.05 nM)

Peripheral Blood

Mononuclear Cells

(PBLs)

[1]

EC90 (wt, strain Ba-L)
9.87 nM (95% CI:

6.63-14.7 nM)

Peripheral Blood

Mononuclear Cells

(PBLs)

[1]

Table 2: Binding Affinity and Thermodynamic Parameters of Lersivirine to Wild-Type HIV-1 RT
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Parameter Value Method Conditions Reference

Dissociation

Constant (Kd)

624 nM (SE:

42.5 nM)

Isothermal

Titration

Calorimetry (ITC)

25°C [1]

Inhibition

Constant (Ki)

117 nM and 340

nM

Kinetic

Experiments

(mixed

noncompetitive)

Not specified [1]

Enthalpy Change

(ΔH)

-2.305 x 10^4

cal/mol (± 3.01 x

10^3)

Isothermal

Titration

Calorimetry (ITC)

25°C [1]

Entropy Change

(ΔS)

-48.9 cal/K/mol

(± 9.9)

Isothermal

Titration

Calorimetry (ITC)

25°C [1]

Stoichiometry (n) ~1:1

Isothermal

Titration

Calorimetry (ITC)

25°C [1]

Note: Association (k_on) and dissociation (k_off) rate constants for lersivirine binding to the

NNRTI pocket are not readily available in the public domain literature. Techniques such as

Surface Plasmon Resonance (SPR) are typically used to determine these parameters but

specific studies for lersivirine were not identified.

Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This method was employed to determine the binding affinity (Kd) and thermodynamic profile of

lersivirine's interaction with HIV-1 RT.[1]

Objective: To measure the heat changes associated with the binding of lersivirine to HIV-1 RT

to determine the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Materials:
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Recombinant wild-type HIV-1 RT

Lersivirine

ITC instrument (e.g., MicroCal VP-ITC)

Titration buffer (e.g., 5% dimethyl sulfoxide)

Syringe for titrant

Sample cell

Procedure:

Prepare a solution of recombinant wild-type HIV-1 RT in the sample cell of the calorimeter.

Prepare a solution of lersivirine in the same buffer, to be used as the titrant in the injection

syringe.

Set the experimental temperature to 25°C.

Perform a series of injections of the lersivirine solution into the HIV-1 RT solution.

Measure the heat evolved or absorbed after each injection.

A control experiment is typically performed by injecting the lersivirine solution into the buffer

alone to account for the heat of dilution.

The raw data, consisting of a series of heat spikes corresponding to each injection, is

integrated to determine the heat change per injection.

The resulting binding isotherm is then fitted to a suitable binding model (e.g., a one-site

binding model) to calculate the binding affinity (Kd), stoichiometry (n), and enthalpy of

binding (ΔH).

The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -

RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
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HIV-1 RT Inhibition Assay (Primer Extension Assay)
This assay was used to determine the in vitro inhibitory activity (IC50) of lersivirine against

purified wild-type HIV-1 RT.[1]

Objective: To quantify the concentration of lersivirine required to inhibit 50% of the enzymatic

activity of HIV-1 RT.

Materials:

Purified wild-type HIV-1 RT

Lersivirine

5' biotinylated primer DNA (e.g., 16mer oligo(dT))

poly(rA) template

[³H]TTP (tritiated deoxythymidine triphosphate)

Streptavidin-coated flashplates

Reaction buffer

Scintillation counter

Procedure:

Anneal the 5' biotinylated oligo(dT) primer to the poly(rA) template.

Immobilize the primer/template complex onto streptavidin-coated flashplates.

Prepare a series of dilutions of lersivirine.

In the wells of the flashplate, combine the reaction buffer, the immobilized primer/template,

and the different concentrations of lersivirine.

Initiate the reverse transcription reaction by adding purified HIV-1 RT and [³H]TTP.
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Incubate the reaction mixture for a defined period at an optimal temperature (e.g., 37°C).

The incorporation of [³H]TTP into the newly synthesized DNA strand is detected by the

scintillation counter due to its proximity to the scintillant-coated plate.

The amount of radioactivity is proportional to the RT activity.

Plot the percentage of RT inhibition against the logarithm of the lersivirine concentration.

Determine the IC50 value, which is the concentration of lersivirine that reduces RT activity

by 50%.

Antiviral Drug Susceptibility Assay
This cell-based assay was used to determine the 50% effective concentration (EC50) of

lersivirine required to inhibit HIV-1 replication in cell culture.[1]

Objective: To measure the potency of lersivirine in inhibiting HIV-1 replication in a cellular

context.

Materials:

HIV-1 permissive cell line (e.g., MT-2 cells or HeLaP4 cells)

Laboratory-adapted HIV-1 strain (e.g., NL4-3) or clinical isolates

Lersivirine

Cell culture medium and supplements

Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter gene

assay)

Procedure:

Seed the HIV-1 permissive cells in a 96-well plate.

Prepare serial dilutions of lersivirine in the cell culture medium.
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Add the different concentrations of lersivirine to the cells.

Infect the cells with a known amount of HIV-1 (defined by the multiplicity of infection, MOI).

Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g.,

3-5 days).

After the incubation period, quantify the extent of viral replication in the presence of different

concentrations of lersivirine using a suitable method.

Plot the percentage of inhibition of viral replication against the logarithm of the lersivirine
concentration.

Calculate the EC50 value, which is the concentration of lersivirine that inhibits viral

replication by 50%.

Visualizations
Lersivirine Binding to HIV-1 RT: Allosteric Inhibition
Lersivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a

hydrophobic pocket in the p66 subunit of HIV-1 RT, which is distinct from the enzyme's active

site.[2] This allosteric binding induces conformational changes in the enzyme, ultimately

inhibiting its DNA polymerase activity.

HIV-1 Reverse Transcriptase (RT)

Polymerase
Active Site

Inhibition of
DNA Synthesis

NNRTI Binding Pocket
(Allosteric Site)

Induces Conformational
ChangeLersivirine Binds

dNTP Substrate Binds

Click to download full resolution via product page

Caption: Allosteric inhibition of HIV-1 RT by lersivirine.
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Experimental Workflow for Isothermal Titration
Calorimetry (ITC)
The following diagram illustrates the general workflow for determining the binding

thermodynamics of lersivirine to HIV-1 RT using Isothermal Titration Calorimetry.
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Caption: Workflow for Isothermal Titration Calorimetry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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